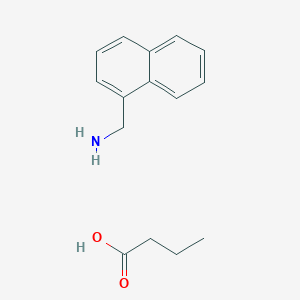
Naphthalen-1-ylmethanamine butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-ylmethanamine butyrate is an organic compound that combines the structural features of naphthalene, methanamine, and butyrate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-ylmethanamine butyrate typically involves the reaction of naphthalen-1-ylmethanamine with butyric acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond between the amine and the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where naphthalen-1-ylmethanamine is reacted with butyric acid in the presence of catalysts to increase the reaction rate and yield. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-1-ylmethanamine butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethanone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Naphthalen-1-ylmethanone derivatives.
Reduction: Naphthalen-1-ylmethanol derivatives.
Substitution: Various substituted naphthalen-1-ylmethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-ylmethanamine butyrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological processes and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Naphthalen-1-ylmethanamine butyrate involves its interaction with specific molecular targets and pathways. For instance, the butyrate moiety is known to inhibit histone deacetylase (HDAC), leading to epigenetic regulation of gene expression . This inhibition can result in various biological effects, including anti-inflammatory and neuroprotective actions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-1-ylmethanamine hydrochloride: A related compound with similar structural features but different functional groups.
N-Methyl-1-naphthalenemethylamine: Another similar compound used in organic synthesis.
Uniqueness
Naphthalen-1-ylmethanamine butyrate is unique due to its combined structural features of naphthalene, methanamine, and butyrate, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
675103-54-5 |
|---|---|
Molekularformel |
C15H19NO2 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
butanoic acid;naphthalen-1-ylmethanamine |
InChI |
InChI=1S/C11H11N.C4H8O2/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;1-2-3-4(5)6/h1-7H,8,12H2;2-3H2,1H3,(H,5,6) |
InChI-Schlüssel |
TZRHFQWOCHEDGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)O.C1=CC=C2C(=C1)C=CC=C2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


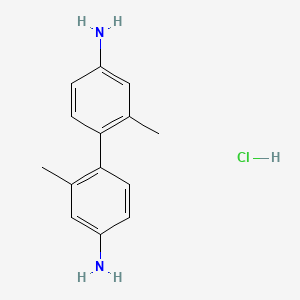
![9-Fluoro-5,6-dimethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B11866082.png)
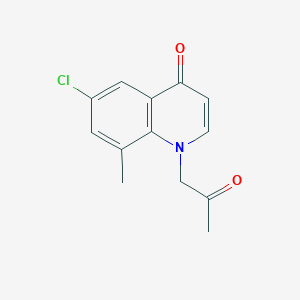
![Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11866102.png)
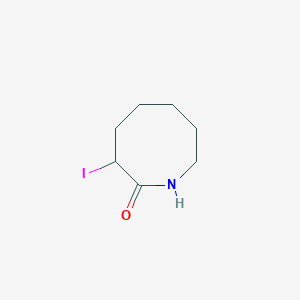

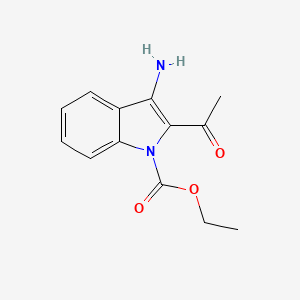
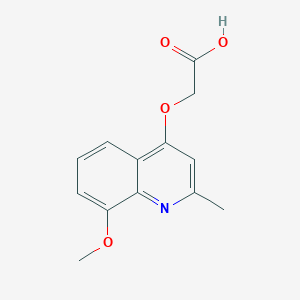

![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)



![Indolizino[2,3-g]quinoline-5,12-dione](/img/structure/B11866162.png)
